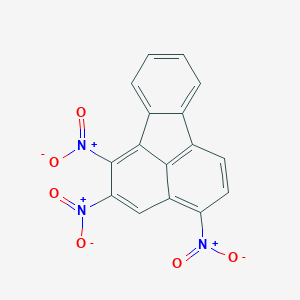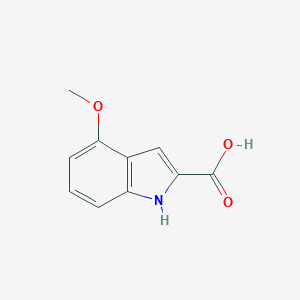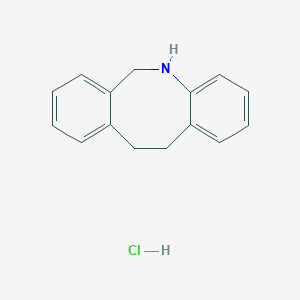![molecular formula C24H44BrN3O B034390 3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide CAS No. 102571-25-5](/img/structure/B34390.png)
3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE: is a quaternary ammonium compound with the molecular formula C24H44BrN3O. It is known for its surfactant properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of p-aminobenzoic acid with 3-aminopropylamine to form the amide bond.
Quaternization: The resulting amide is then reacted with dodecyl bromide in the presence of a base to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and amide groups.
Reduction: Reduction reactions can occur, especially at the amide bond, leading to the formation of amines.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the amide and amine groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Compounds with different anions replacing the bromide ion.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent. It helps in the formation of micelles and can be used in various chemical reactions to stabilize emulsions.
Biology
In biological research, it is used as a detergent to solubilize proteins and lipids. It is particularly useful in the extraction and purification of membrane proteins.
Medicine
Industry
In the industrial sector, it is used in the formulation of cleaning agents, disinfectants, and personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE involves its ability to interact with lipid membranes. The quaternary ammonium group interacts with the negatively charged lipid bilayer, disrupting the membrane structure and leading to solubilization of membrane components.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): Similar in structure but lacks the amide group.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness
AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE is unique due to the presence of the amide group, which provides additional functional properties such as the ability to form hydrogen bonds and interact with biological molecules in a more specific manner compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
102571-25-5 |
|---|---|
Fórmula molecular |
C24H44BrN3O |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C24H43N3O.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-26-24(28)22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3,(H2-,25,26,28);1H |
Clave InChI |
LCMNZUVKTRQDSF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-] |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-] |
Sinónimos |
3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethyl-azanium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)






![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)





